

# CCT020312: A Deep Dive into its Chemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CCT020312 is a selective small molecule activator of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), a critical component of the unfolded protein response (UPR). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and therapeutic implications of CCT020312. It consolidates key in vitro and in vivo data, details experimental methodologies, and visualizes the compound's engagement with cellular signaling pathways. The information presented herein is intended to support further research and development of CCT020312 as a potential therapeutic agent.

#### Introduction

**CCT020312** has emerged as a valuable chemical tool for selectively activating the PERK signaling pathway, a crucial cellular stress response mechanism.[1] The unfolded protein response is a key regulator of cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2][3] **CCT020312**'s ability to selectively modulate this pathway has positioned it as a compound of interest for therapeutic intervention. This document synthesizes the current understanding of **CCT020312**'s chemical and biological properties.

## **Chemical Properties**



| Property          | Value                                                                                         | Reference |
|-------------------|-----------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 1-(4-(5-(4-bromophenyl)-3-<br>phenyl-4,5-dihydropyrazol-1-<br>yl)-4-oxobutyl)-3,3-diethylurea |           |
| Molecular Formula | C31H30Br2N4O2                                                                                 | [4]       |
| Molecular Weight  | 650.40 g/mol                                                                                  | [4][5]    |
| CAS Number        | 324759-76-4                                                                                   | [4][5]    |
| Appearance        | Yellow-white solid                                                                            |           |
| Solubility        | DMSO: 50 mg/mL                                                                                |           |
| Purity            | ≥98% (HPLC)                                                                                   |           |

#### **Mechanism of Action**

**CCT020312** functions as a selective activator of PERK (also known as EIF2AK3).[5][6] Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[1][6] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the load of unfolded proteins in the endoplasmic reticulum.[1] However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4).[7][8] ATF4, in turn, upregulates the expression of genes involved in stress adaptation and apoptosis, including C/EBP homologous protein (CHOP).[7][8][9]

Prolonged activation of the PERK/eIF2α/ATF4/CHOP pathway by **CCT020312** can lead to cell cycle arrest and apoptosis, which is the basis for its anti-cancer activity.[7][8][9] Notably, **CCT020312** selectively activates the PERK branch of the UPR without inducing a full ER stress response.[1][10]

# **Signaling Pathways**

The primary signaling cascade initiated by **CCT020312** is the PERK pathway. Additionally, **CCT020312** has been shown to inhibit the AKT/mTOR signaling pathway in cancer cells.[7][8]





Click to download full resolution via product page

Caption: CCT020312 activates the PERK pathway and inhibits AKT/mTOR signaling.

## In Vitro and In Vivo Activity



#### **In Vitro Data**

**CCT020312** has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

| Parameter                     | Cell Line(s)           | Value        | Effect                                                      | Reference(s) |
|-------------------------------|------------------------|--------------|-------------------------------------------------------------|--------------|
| EC50 (PERK<br>Activation)     | -                      | 5.1 μΜ       | Activation of PERK                                          | [5][11]      |
| IC50 (pRB<br>Phosphorylation) | HT29                   | 4.2 μΜ       | Inhibition of Retinoblastoma protein phosphorylation        |              |
| GI50 (Cell<br>Proliferation)  | HT29                   | 3.1 μΜ       | Inhibition of cell growth                                   |              |
| Concentration<br>Range        | HT29                   | 1.8 - 6.1 μΜ | Concentration-<br>dependent loss<br>of P-S608-pRB<br>signal | [1][6]       |
| Concentration                 | MDA-MB-453,<br>CAL-148 | 4, 6, 8 μΜ   | Inhibition of colony formation                              | [7]          |
| Concentration                 | HT29, HCT116           | 4.2 - 5.7 μM | Half-maximal reduction of pRB phosphorylation               | [1]          |

### **In Vivo Data**

Animal studies have shown the anti-tumor efficacy of  ${\bf CCT020312}$ .



| Animal Model                                      | Dosage                                | Effect                                                                         | Reference(s) |
|---------------------------------------------------|---------------------------------------|--------------------------------------------------------------------------------|--------------|
| MDA-MB-453<br>Orthotopic Xenograft<br>Mouse Model | 24 mg/kg                              | Inhibited tumor growth                                                         | [7]          |
| P301S Tau<br>Transgenic Mice                      | 2 mg/kg (i.p., daily for<br>6 weeks)  | Improved performance in Morris water maze                                      | [4][12]      |
| Wildtype Mice                                     | 1-5 mg/kg (i.p., daily<br>for 3 days) | Increased levels of<br>phosphorylated PERK<br>and NRF2 in brain<br>homogenates | [4][6]       |

# **Experimental Protocols Cell Viability and Proliferation Assays**

- CCK-8 Assay: Triple-negative breast cancer (TNBC) cell lines (MDA-MB-453 and CAL-148) were treated with varying doses of CCT020312 for 24 or 48 hours. Cell viability was subsequently measured using a Cell Counting Kit-8 (CCK-8).[7]
- Colony Formation Assay: CAL-148 cells were treated with CCT020312 at concentrations of 4, 6, and 8 µM to assess the compound's effect on colony formation capacity in a dosedependent manner.[7]
- Real-Time Cell Analysis: The growth curves of MDA-MB-453 and CAL-148 cells were dynamically monitored using a real-time cell analysis system following treatment with CCT020312 to evaluate its impact on cell proliferation over time.[7]

### **Apoptosis Assays**

- Flow Cytometry: MDA-MB-453 and CAL-148 cells were treated with different concentrations of **CCT020312** for 24 hours. Apoptosis was then detected and quantified using an Annexin V/fluorescein isothiocyanate (FITC) apoptosis detection kit and flow cytometry.[7]
- Western Blotting for Apoptosis Markers: Following treatment with CCT020312, protein levels
  of cleaved PARP, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic) were measured by Western



blotting to confirm the induction of apoptosis.[6][7]

### **Western Blotting for Signaling Pathway Analysis**

Total proteins from cell or tissue lysates were extracted using RIPA lysis buffer. Protein concentrations were determined using the Enhanced BCA Protein Assay Kit. Equal amounts of protein were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against key proteins in the PERK and AKT/mTOR pathways (e.g., PERK, p-PERK, eIF2α, p-eIF2α, ATF4, CHOP, AKT, p-AKT, mTOR, p-mTOR).[7]



Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating **CCT020312** in vitro.

# Therapeutic Implications Oncology

**CCT020312** has demonstrated significant anti-cancer effects in various models, including triple-negative breast cancer, prostate cancer, and colorectal cancer.[3][7][9] Its mechanism of inducing G1 phase cell cycle arrest and apoptosis through the PERK pathway makes it a promising candidate for cancer therapy.[7][8][9] Furthermore, **CCT020312** can sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel, suggesting its potential use in combination therapies.[1][3]

### Neuroprotection

Emerging evidence suggests a neuroprotective role for **CCT020312**. In models of tauopathy, PERK activation by **CCT020312** has been shown to reduce tau phosphorylation and improve



neuronal viability.[13] It has also shown promise in models of acute ischemic stroke by enhancing neuronal survival.[10]

#### Conclusion

**CCT020312** is a potent and selective activator of the PERK signaling pathway with demonstrated anti-cancer and potential neuroprotective properties. Its well-defined mechanism of action and efficacy in preclinical models warrant further investigation for its clinical translation. This guide provides a foundational understanding of **CCT020312** for researchers and drug developers aiming to explore its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PERK activation by CCT020312 chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | CCT020312 Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 8. CCT020312 Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCT020312 exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. selleck.co.jp [selleck.co.jp]
- 12. CCT020312 | EIF2AK3 | PERK Activator | TargetMol [targetmol.com]
- 13. PERK activation mitigates tau pathology in vitro and in vivo | EMBO Molecular Medicine [link.springer.com]
- To cite this document: BenchChem. [CCT020312: A Deep Dive into its Chemical Properties and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668744#exploring-the-chemical-properties-of-cct020312]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com